molecular formula C18H22BNO3 B1406524 2-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine CAS No. 1610521-29-3

2-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine

Cat. No. B1406524
CAS RN: 1610521-29-3
M. Wt: 311.2 g/mol
InChI Key: UCIQVUBLDMIAMP-UHFFFAOYSA-N
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Description

“2-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine” is a chemical compound that is related to other compounds such as “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” and "Methyl 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate" . It’s commonly used in the field of organic synthesis .


Synthesis Analysis

The synthesis of related compounds involves reactions like borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also a common method .

Scientific Research Applications

Synthesis and Structural Analysis

  • 2-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine and related compounds are synthesized through substitution reactions and characterized using techniques like FTIR, NMR spectroscopy, and mass spectrometry. Their crystal structures are confirmed by X-ray diffraction and further analyzed using Density Functional Theory (DFT), revealing important physicochemical properties (Huang et al., 2021).

Crystal Structure and Vibrational Properties Studies

  • The molecular structure of compounds like 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile, synthesized in a similar manner, is optimized using DFT calculations and compared with X-ray diffraction data. This analysis includes a comprehensive study of their vibrational properties, molecular electrostatic potential, frontier molecular orbitals, and other physicochemical characteristics (Wu et al., 2021).

Molecular Orbital and Stability Analysis

  • Research on pyridin-2-ylboron derivatives, including compounds like 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, focuses on their structural differences, molecular orbital analysis (HOMO and LUMO), and chemical reactivity. Such studies provide insights into the stability and reactivity of these compounds, which are crucial for their application in various chemical reactions (Sopková-de Oliveira Santos et al., 2003).

Applications in Medicinal Chemistry

  • Compounds like 2-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine are used as intermediates in the synthesis of medicinally important compounds, such as HSP90 inhibitors. The process involves creating isotopically labeled variants of these inhibitors for research and development purposes (Plesescu et al., 2014).

Advanced Polymer Synthesis

  • These compounds are also utilized in the synthesis of advanced polymers. For example, they serve as building blocks in the creation of luminescent polymers, where their specific chemical properties contribute to the desired optical characteristics of the polymers (Fischer et al., 2013).

properties

IUPAC Name

2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BNO3/c1-17(2)18(3,4)23-19(22-17)14-8-7-10-16(12-14)21-13-15-9-5-6-11-20-15/h5-12H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIQVUBLDMIAMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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